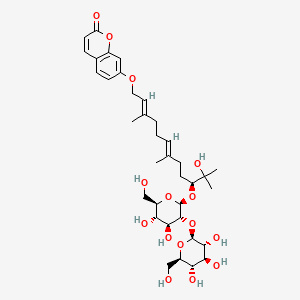
Reoselin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reoselin A is a glycoside compound isolated from the roots of Ferula korshinskyi. It is chemically identified as karatavikinol 10′-O-β-D-glucopyranosyl-(1→2)-O-β-D-glucopyranoside
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Reoselin A involves the isolation of the compound from the roots of Ferula korshinskyi. The process typically includes extraction, purification, and structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources.
Analyse Chemischer Reaktionen
Types of Reactions
Reoselin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Reoselin A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycoside structures and reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Reoselin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Reoselin A is structurally similar to other glycosides isolated from the roots of Ferula species, such as feroside. it is unique due to its specific glycosidic linkage and the presence of karatavikinol as the aglycone . Other similar compounds include:
Feroside: Karatavikin 11′-O-β-D-glucopyranoside
Karatavikinol: The aglycone component of this compound
These compounds share similar structural features but differ in their glycosidic linkages and biological activities.
Eigenschaften
CAS-Nummer |
53011-70-4 |
|---|---|
Molekularformel |
C36H52O15 |
Molekulargewicht |
724.8 g/mol |
IUPAC-Name |
7-[(2E,6E,10S)-10-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-3,7,11-trimethyldodeca-2,6-dienoxy]chromen-2-one |
InChI |
InChI=1S/C36H52O15/c1-19(6-5-7-20(2)14-15-46-22-11-9-21-10-13-27(39)47-23(21)16-22)8-12-26(36(3,4)45)50-35-33(31(43)29(41)25(18-38)49-35)51-34-32(44)30(42)28(40)24(17-37)48-34/h6,9-11,13-14,16,24-26,28-35,37-38,40-45H,5,7-8,12,15,17-18H2,1-4H3/b19-6+,20-14+/t24-,25-,26+,28-,29-,30+,31+,32-,33-,34+,35+/m1/s1 |
InChI-Schlüssel |
IRJOYYJBFNUUNS-HYEWAJBBSA-N |
Isomerische SMILES |
C/C(=C\CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/CC[C@@H](C(C)(C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)CCC(C(C)(C)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


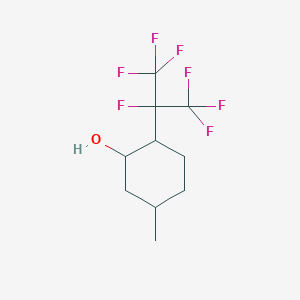

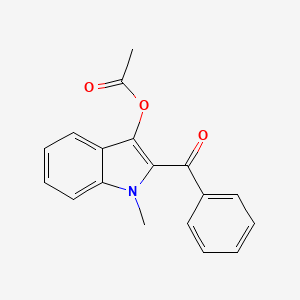
![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)
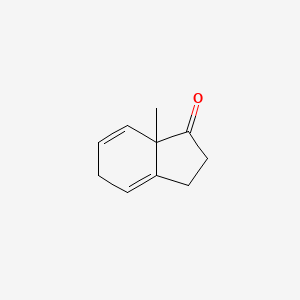
![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)
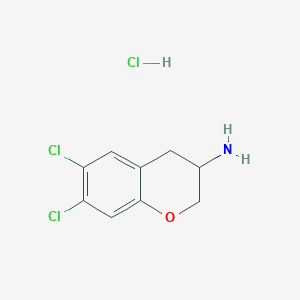

![3-Methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14646257.png)
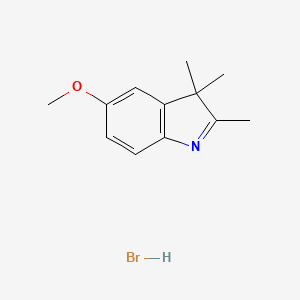
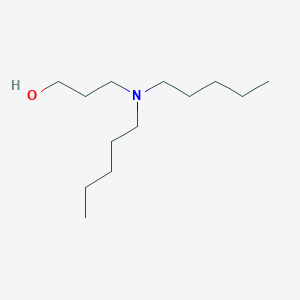
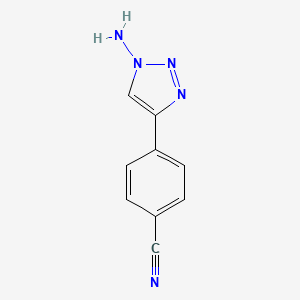
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
